2-(4-bromo-2-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one
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Overview
Description
2-(4-bromo-2-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, fluorine, and furan moieties in the structure suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the furan ring: The furan ring can be introduced via a Suzuki coupling reaction using a furan boronic acid or ester.
Bromination and fluorination:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution of the bromine atom with an amine may yield an aminopyridazinone derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one would depend on its specific biological target. Potential molecular targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one: Similar structure with a chlorine atom instead of bromine.
2-(4-bromo-2-methylbenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one: Similar structure with a methyl group instead of fluorine.
2-(4-bromo-2-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one: Similar structure with a thiophene ring instead of furan.
Uniqueness
The unique combination of bromine, fluorine, and furan moieties in 2-(4-bromo-2-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one may confer distinct chemical and biological properties compared to its analogs. These properties could include differences in reactivity, binding affinity, and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H10BrFN2O2 |
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Molecular Weight |
349.15 g/mol |
IUPAC Name |
2-[(4-bromo-2-fluorophenyl)methyl]-6-(furan-2-yl)pyridazin-3-one |
InChI |
InChI=1S/C15H10BrFN2O2/c16-11-4-3-10(12(17)8-11)9-19-15(20)6-5-13(18-19)14-2-1-7-21-14/h1-8H,9H2 |
InChI Key |
IYRLRNGYBUSEIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)Br)F |
Origin of Product |
United States |
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